

5-Amino-2-bromobenzoic acid chemical properties

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Compound of Interest

Compound Name: 5-Amino-2-bromobenzoic acid

Cat. No.: B1271508

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An In-depth Technical Guide to **5-Amino-2-bromobenzoic Acid**

Introduction

5-Amino-2-bromobenzoic acid is an aromatic organic compound that incorporates an amine group, a bromine atom, and a carboxylic acid functional group attached to a benzene ring. Its unique substitution pattern makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and essential safety and handling information tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental physicochemical properties of **5-Amino-2-bromobenzoic acid** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	References
IUPAC Name	5-amino-2-bromobenzoic acid	[1]
CAS Number	2840-02-0	[1] [2]
Molecular Formula	C ₇ H ₆ BrNO ₂	[1] [3]
Molecular Weight	216.03 g/mol	[1] [2]
Appearance	Solid	[2]
Melting Point	171-179 °C	[2]
Solubility	Slightly soluble in water.	[2]
Refractive Index	1.672	[2]
Topological Polar Surface Area	63.3 Å ²	[1]
InChI Key	FEXDUVBQBNYSQV-UHFFFAOYSA-N	[1]
SMILES	C1=CC(=C(C=C1N)C(=O)O)Br	[1]

Spectral Data

Spectroscopic data is essential for the identification and characterization of **5-Amino-2-bromobenzoic acid**. While specific spectra for this isomer are not readily available, data for the closely related isomer, 2-amino-5-bromobenzoic acid, provides valuable insights into the expected spectral features.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the amine (N-H), carboxylic acid (O-H and C=O), and aromatic (C=C) functional groups.

Wavenumber (cm ⁻¹)	Assignment
3497, 3383	N-H stretching
1675	C=O stretching (carbonyl)
1616, 1587, 1548	Aromatic C=C stretching
Data is for the isomer 2-amino-5-bromobenzoic acid and is expected to be similar. [4] [5] [6]	

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Expected signals include those for the aromatic protons (in the range of 6.5-8.0 ppm), a broad singlet for the amine protons, and a broad singlet for the carboxylic acid proton (>10 ppm).[\[4\]](#)
- ¹³C NMR: Expected signals would include those for the aromatic carbons (110-150 ppm) and a carbonyl carbon of the carboxylic acid (>170 ppm).[\[4\]](#)

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Key fragments at m/z 197 and 199 have been noted for the isomer 2-amino-5-bromobenzoic acid.[\[4\]](#)

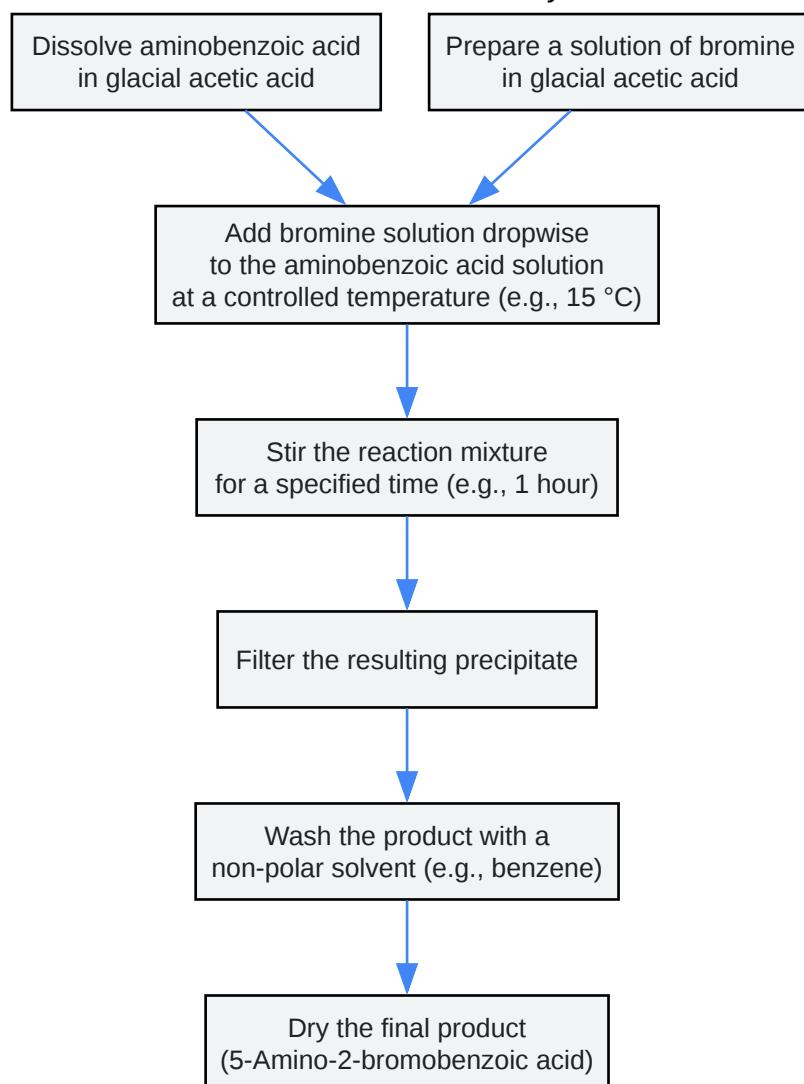
Experimental Protocols

The synthesis of aminobromobenzoic acids can be achieved through several routes. The following are generalized protocols based on established chemical transformations.

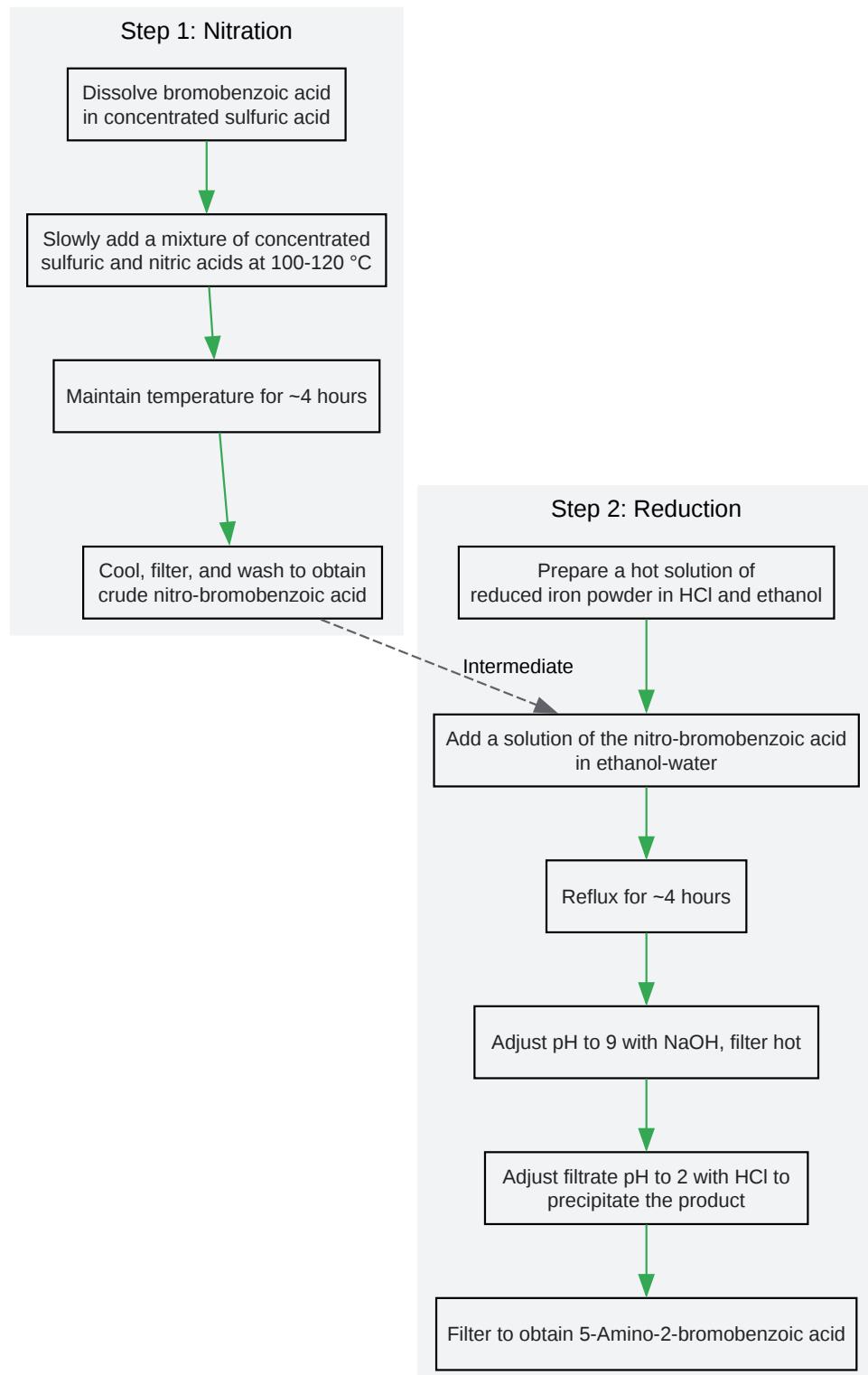
Synthesis via Bromination of an Aminobenzoic Acid

This method involves the direct bromination of an aminobenzoic acid precursor. The regioselectivity of the bromination is directed by the activating amino group.

Workflow for Bromination Synthesis



Workflow for Nitration and Reduction Synthesis





Role in Drug Development

5-Amino-2-bromobenzoic acid
(Building Block)

Chemical Synthesis
(e.g., Coupling Reactions, Amidation)

Lead Compound
Generation

Structure-Activity
Relationship (SAR) Studies

Optimized Drug Candidate

Preclinical & Clinical
Development

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